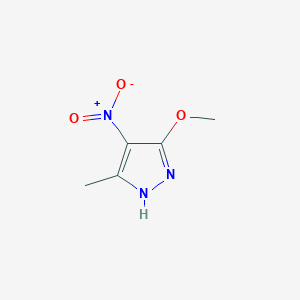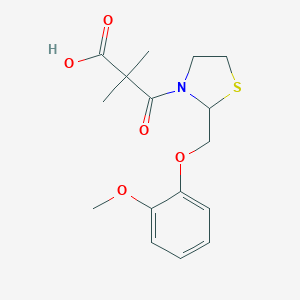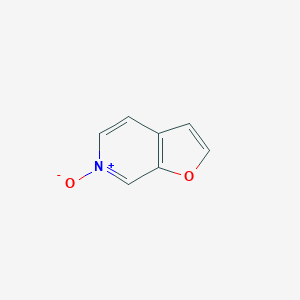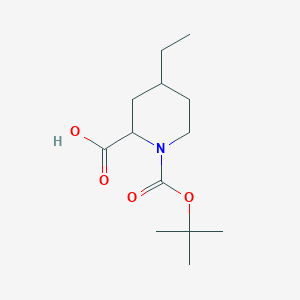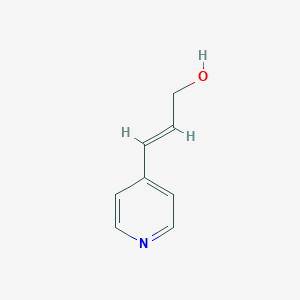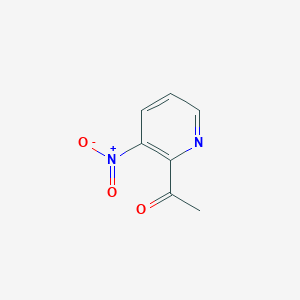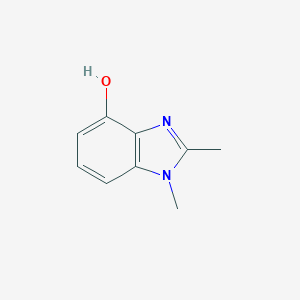
4-hydroxy-1,2-dimethyl-1H-benzimidazole
概要
説明
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
Benzimidazole is a base: C 6 H 4 N(NH)CH + H + → [C 6 H 4 (NH) 2 CH] + . It can also be deprotonated with stronger bases: C 6 H 4 N(NH)CH + LiH → Li [C 6 H 4 N 2 CH] + H 2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .Physical And Chemical Properties Analysis
Benzimidazole has a molar mass of 118.139 g·mol −1 . Its melting point ranges from 170 to 172 °C (338 to 342 °F; 443 to 445 K) . The acidity (pKa) is 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .科学的研究の応用
Synthesis and Drug Design : Benzimidazoles are crucial scaffolds for experimental drug design. Novel benzimidazoles were synthesized using a green chemistry approach, highlighting their potential in creating diverse structures for drug discovery (Nikpassand & Pirdelzendeh, 2016).
Biological Activity Study : The benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were prepared to explore biologically active compounds. These showed significant antithyroid and antituberculosis activities (Ukrainets et al., 2011).
Antibacterial and Antifungal Activities : New benzimidazoles were synthesized for antibacterial and antifungal applications. The structure-activity relationships of these compounds were investigated (Vlaović et al., 1992).
Organic Magnetic Materials : Benzimidazole-based nitroxide radicals were studied for their role in organic magnetic materials. The study included synthesis, characterization, and analysis of their magnetic behavior (Ferrer et al., 2001).
Anticancer Activity : Various benzimidazole derivatives were synthesized and evaluated for their in vitro anticancer activity. Some showed significant antiproliferative activity, particularly against specific human cancer cell lines (Rasal et al., 2020).
Synthesis of Heterocyclic Compounds : The study focused on the formation of pyrimido[1,2-a]benzimidazoles and oxazolo[3,2-a]benzimidazoles, demonstrating the versatility of benzimidazole in creating heterocyclic compounds (Wahe et al., 2004).
DNA Topoisomerase I Inhibitors : 1H-Benzimidazole derivatives were identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA repair processes, indicating their potential in cancer therapy (Alpan et al., 2007).
作用機序
Safety and Hazards
将来の方向性
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds . Therefore, there is a great potential for future research and development in this area .
特性
IUPAC Name |
1,2-dimethylbenzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-9-7(11(6)2)4-3-5-8(9)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRBEPNIUIWKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

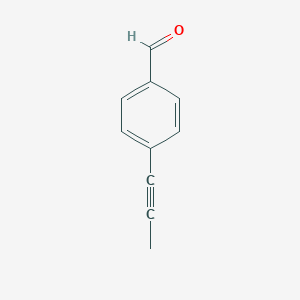
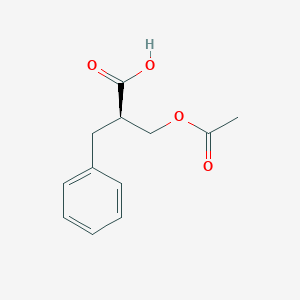
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
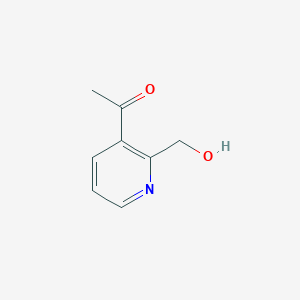
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)
